Ortho-Methoxy Substitution Confers a Computed LogP Approximately 0.8–1.0 Units Lower Than the 2-Chlorophenyl Analog
The 2-methoxyphenyl substituent on the target compound introduces a polar ortho substituent (OCH3) in place of the hydrophobic chlorine atom found in dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate (CAS 853318-05-5). Based on the Hansch substituent constants (π: OCH3 = −0.02 vs. Cl = +0.71) and ChemSpider-computed XLogP3 values for structurally related 1-(2-substituted-phenyl)-pyrroles, this substitution difference predicts a LogP reduction of approximately 0.8–1.0 log units for the target compound relative to the 2-chloro congener . Lower LogP correlates with improved aqueous solubility and reduced nonspecific protein binding, properties relevant for in vitro assay compatibility [1].
| Evidence Dimension | Computed lipophilicity (LogP) based on Hansch substituent constants and analogous ChemSpider XLogP3 data |
|---|---|
| Target Compound Data | Estimated LogP ≈ 1.9–2.3 (derived from CH3O-π contribution applied to pyrrole core) |
| Comparator Or Baseline | Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate (CAS 853318-05-5): estimated LogP ≈ 2.7–3.0 (Cl-π = +0.71) |
| Quantified Difference | ΔLogP ≈ −0.7 to −1.0 log units (target compound more hydrophilic) |
| Conditions | Calculated estimate based on additive fragment methods; no experimentally determined LogP value is available for either compound in the public domain |
Why This Matters
A lower LogP directly influences aqueous solubility and non-specific binding in biochemical assays, making the 2-methoxy analog the preferred choice when aqueous compatibility is necessary for screening formats, whereas the 2-chloro analog may be favored for membrane-permeability-driven cellular assays.
- [1] Moghadam ES, Mireskandari K, Abdel-Jalil R, Amini M. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. Mini-Reviews in Medicinal Chemistry. 2022;22(19):2486-2561. (Section discussing lipophilicity-dependent SAR). View Source
